

The Biological Activity of 15-Keto Travoprost: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	15-Keto travoprost	
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Abstract

15-Keto travoprost is a significant metabolite of travoprost, a potent prostaglandin F2α analog utilized in the management of glaucoma and ocular hypertension. While travoprost undergoes rapid hydrolysis to its active form, travoprost acid, subsequent oxidation at the C15 position yields **15-Keto travoprost**. This transformation from a hydroxyl to a keto group at this position is generally associated with a reduction in binding affinity for the prostaglandin F (FP) receptor. However, evidence suggests that **15-Keto travoprost** retains sufficient biological activity to elicit physiological responses, including a sustained, albeit weaker, hypotensive effect in the eye and a stimulatory effect on eyelash growth.[1] This technical guide provides a comprehensive overview of the known biological activities of **15-Keto travoprost**, detailing its interaction with the FP receptor, its impact on intracellular signaling, and the experimental methodologies used to characterize its function. Due to the limited availability of direct quantitative data for **15-Keto travoprost**, this guide incorporates data from its parent compound, travoprost acid, and the analogous metabolite, **15-keto** latanoprost, to provide a robust comparative framework.

Receptor Binding Affinity

The primary molecular target of travoprost and its metabolites is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding affinity of a ligand for its receptor is a critical determinant of its biological potency.



Qualitative Assessment of 15-Keto Travoprost

The presence of a keto group at the C15 position, as in **15-Keto travoprost**, generally leads to a decreased binding affinity for the FP receptor compared to the corresponding 15-hydroxyl compound.[1] Nevertheless, it is reported to retain enough affinity to produce a weak but sustained hypotensive response.[1] Patent literature concerning the related compound, 15-keto latanoprost acid, indicates that it is at least tenfold less potent than its parent compound, latanoprost acid, at the FP receptor.[2]

Quantitative Binding Affinity of Travoprost Acid

To provide a benchmark for the parent compound's activity, the binding affinity of travoprost acid for the FP receptor has been characterized. These values, typically determined through competitive radioligand binding assays, are essential for understanding the potency of the active drug from which **15-Keto travoprost** is derived.

Compound	Receptor	Assay Type	Radioligand	Ki (nM)	Source
Travoprost Acid	FP Receptor	Competitive Binding	[3H]-PGF2α	~1	[3]

Table 1: Binding affinity of Travoprost Acid for the FP Receptor. Ki represents the inhibition constant, a measure of binding affinity.

Functional Activity

The functional activity of **15-Keto travoprost** is demonstrated through its ability to elicit cellular responses following receptor binding. This is often quantified by measuring the compound's potency (EC50) in functional assays, such as intracellular calcium mobilization, and its efficacy in producing a physiological effect, such as the reduction of intraocular pressure (IOP).

Intracellular Calcium Mobilization

Activation of the Gq-coupled FP receptor by an agonist stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores. This increase in intracellular calcium concentration ([Ca2+]i) is



a hallmark of FP receptor activation and can be measured to determine the functional potency of a ligand.

While direct EC50 values for **15-Keto travoprost** are not readily available in the literature, the functional potency of travoprost acid has been determined.

Compound	Cell Line	Receptor	EC50 (nM)	Source
Travoprost Acid	A7r5 cells, 3T3 cells, cloned human ocular FP receptors	Rat, Mouse, Human FP	17.5 - 37	

Table 2: Functional Potency of Travoprost Acid in Intracellular Calcium Mobilization Assays. EC50 is the half-maximal effective concentration.

Ocular Hypotensive Effect

The primary therapeutic effect of travoprost and its active metabolites is the reduction of intraocular pressure (IOP). Studies on the analogous compound, 15-keto latanoprost, have demonstrated a significant and potent ocular hypotensive effect in monkeys with laser-induced glaucoma.



Compound	Concentrati on	Animal Model	Maximum IOP Reduction (mean ± SEM)	Day of Maximum Effect	Source
15-Keto Latanoprost	0.0001%	Glaucomatou s Monkey	3.0 ± 0.3 mmHg (9%)	Day 5	
15-Keto Latanoprost	0.001%	Glaucomatou s Monkey	7.6 ± 0.6 mmHg (23%)	Day 5	
15-Keto Latanoprost	0.01%	Glaucomatou s Monkey	6.3 ± 0.4 mmHg (18%)	Day 5	
Latanoprost (for comparison)	0.005%	Glaucomatou s Monkey	6.6 ± 0.6 mmHg (20%)	Day 5	

Table 3: Ocular Hypotensive Effect of 15-Keto Latanoprost in a Monkey Model of Glaucoma. The data indicates that 15-keto metabolites of prostaglandin analogs can be highly efficacious in reducing IOP.

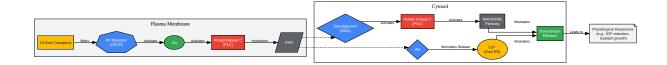
Effect on Eyelash Growth

15-Keto travoprost has been observed to have a stimulatory effect on the growth and thickening of eyelashes. This biological activity is also associated with other prostaglandin $F2\alpha$ analogs and is believed to be mediated through the FP receptor.

Signaling Pathways

The biological effects of **15-Keto travoprost** are initiated by its binding to the FP receptor, which triggers a cascade of intracellular signaling events.





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FP Receptor Signaling Pathway for **15-Keto Travoprost**.

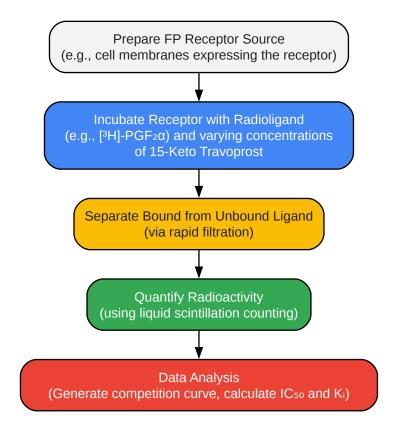
Experimental Protocols

The characterization of the biological activity of **15-Keto travoprost** involves standardized in vitro assays.

Radioligand Binding Assay for FP Receptor Affinity

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the FP receptor.





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Workflow for FP Receptor Radioligand Binding Assay.

Protocol Outline:

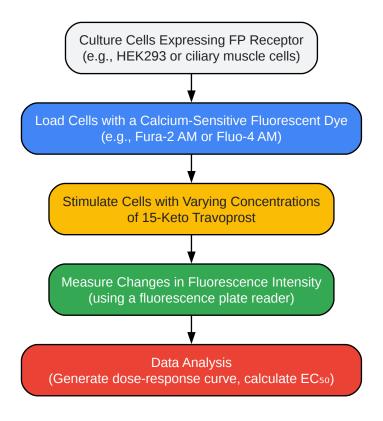
- Receptor Preparation: Membranes from cells stably expressing the human FP receptor are prepared and their protein concentration is determined.
- Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and serial dilutions of 15-Keto travoprost. Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled agonist) are included.
- Incubation: The plate is incubated to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.



- Detection: The radioactivity on the filters is measured using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the concentration of 15-Keto travoprost. The IC50 (the concentration of 15-Keto travoprost that inhibits 50% of specific radioligand binding) is determined from this curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger the release of intracellular calcium.



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Workflow for Intracellular Calcium Mobilization Assay.

Protocol Outline:

 Cell Culture: Cells endogenously or recombinantly expressing the FP receptor are seeded in a multi-well plate.



- Dye Loading: The cells are incubated with a cell-permeable fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Inside the cell, esterases cleave the AM ester, trapping the fluorescent dye.
- Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of 15-Keto travoprost are added to the wells.
- Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
- Data Analysis: A dose-response curve is constructed by plotting the change in fluorescence against the concentration of 15-Keto travoprost. The EC50 value, representing the concentration that elicits a half-maximal response, is calculated from this curve.

Metabolism of Travoprost

Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases to its biologically active free acid, travoprost acid. Travoprost acid is then metabolized through beta-oxidation of the alpha chain and oxidation of the 15-hydroxyl group to form **15-Keto travoprost**. The metabolic fate of **15-Keto travoprost** itself is not extensively documented in publicly available literature.

Conclusion

15-Keto travoprost, a primary metabolite of travoprost, demonstrates biological activity, albeit with a likely reduced potency compared to its parent compound, travoprost acid. Its ability to elicit a hypotensive response in the eye and stimulate eyelash growth confirms its interaction with the prostaglandin FP receptor and activation of downstream signaling pathways. While direct quantitative data on its receptor binding and functional potency are limited, comparative data from travoprost acid and 15-keto latanoprost provide a strong foundation for understanding its pharmacological profile. The experimental protocols detailed herein offer a roadmap for the further characterization of **15-Keto travoprost** and other related prostaglandin metabolites, which may contribute to the overall therapeutic effects of their parent drugs and represent interesting molecules for further investigation in their own right.



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